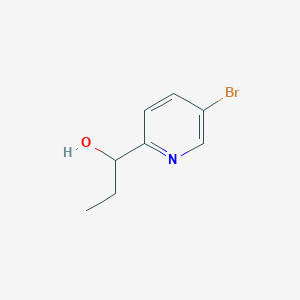
2-Pyridinemethanol, 5-bromo-alpha-ethyl-
Descripción general
Descripción
2-Pyridinemethanol, 5-bromo-alpha-ethyl- is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and has a molecular formula of C8H10BrNO. The compound is known to exhibit various biochemical and physiological effects and has been extensively studied for its potential applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalized Compounds
2-Pyridinemethanol, 5-bromo-alpha-ethyl- and its derivatives have been extensively utilized in the synthesis of highly functionalized compounds. For instance, it serves as a key intermediate in the phosphine-catalyzed [4 + 2] annulation, leading to the production of tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, its application in one-pot syntheses has enabled the creation of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, showcasing its versatility in organic synthesis (Latif, Rady, & Döupp, 2003).
Catalysis and Polymerization
In the field of catalysis, 2-Pyridinemethanol, 5-bromo-alpha-ethyl- derivatives have shown promising applications. For example, it has been utilized in ruthenium-catalyzed carbonylation at ortho C-H bonds in aromatic amides, leading to the formation of phthalimides. This process showcases the compound's role in facilitating C-H bond activation utilizing a bidentate system (Inoue, Shiota, Fukumoto, & Chatani, 2009). Additionally, it has been employed as a protecting group for carboxylic acids in polymer chemistry, demonstrating its utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Antiviral and Antimycobacterial Agents
Furthermore, derivatives of 2-Pyridinemethanol, 5-bromo-alpha-ethyl- have been explored for their potential in medicinal chemistry. Compounds synthesized from this chemical have been evaluated for their antiviral and antimycobacterial activities. Notably, certain derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as novel antimycobacterial agents (Raju et al., 2010).
Volumetric Properties in Aqueous Solutions
Research on the volumetric properties of aqueous solutions containing 2-Pyridinemethanol, 5-bromo-alpha-ethyl- derivatives has provided insights into the effects of primary alcohol functional groups on inter/intramolecular and hydrophilic interactions. These studies are crucial for understanding the solvation and interaction mechanisms of such compounds in aqueous media (Kul, Bhat, Hums, Miller, & Sener, 2013).
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVVFDVIZCJRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2534291.png)
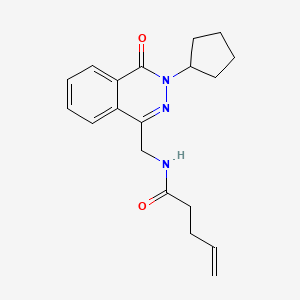


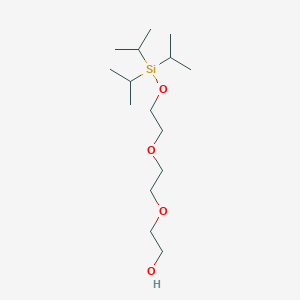
![5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol](/img/structure/B2534299.png)
![7-Methylsulfonyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2534300.png)
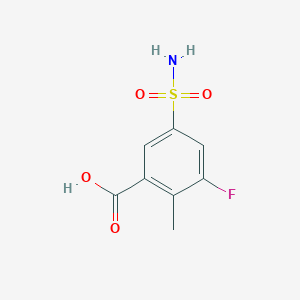
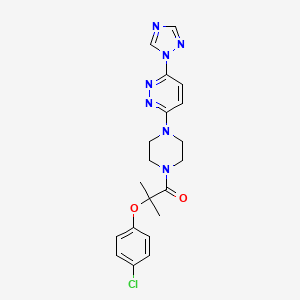
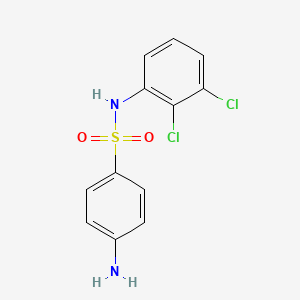
![4-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2534309.png)
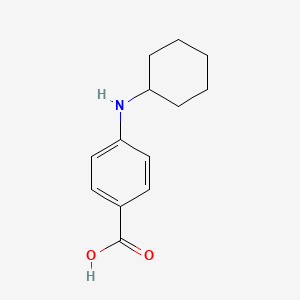

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)